molecular formula C15H19N3O4S B2606918 1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide CAS No. 2034291-76-2

1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Cat. No. B2606918
M. Wt: 337.39
InChI Key: VCTWDFYAOUGNSV-UHFFFAOYSA-N
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Description

1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Behaviour in Transfer Hydrogenation

The synthesis of bis(pyrazol-1-yl)methane ligands and their ruthenium derivatives demonstrates their catalytic efficiency in the transfer hydrogenation of ketones. These ligands, with different phenyl groups on the central carbon atom, show that the nature of the substituents significantly affects the catalytic activity. Benzene derivatives exhibit higher activity compared to p-cymene complexes, indicating the importance of substituent effects on catalytic performance (Carrión et al., 2007).

Photoluminescent Properties

Research on bis(pyrazol-1-yl)methane derivatives and their zinc halide complexes reveals their structural characteristics and photoluminescent properties. These studies show that the central zinc(II) atom forms a distorted tetrahedron coordination geometry, leading to significant luminescence. This property is valuable for the development of luminescent materials and sensors (Wang et al., 2015).

Light-Emitting Devices

Tetraphenylmethane-based compounds have been synthesized for their application in light-emitting devices. These compounds, characterized by high onset glass transition temperatures and excellent crystallization properties, are promising materials for hole-blocking layers in organic light-emitting diodes (OLEDs). Their electrochemical and spectroscopic characteristics are similar to conventional hole-blocking materials, with improvements in thermal and morphological stability (Yeh et al., 2001).

Synthesis Methodologies

The synthesis of organotin bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates showcases a methodology for producing organotin polycarboxylates. These compounds, generated through the reaction of bis(pyrazol-1-yl)methane-tetracarboxylic acid with organotin oxides, form complex structures with potential applications in coordination chemistry and materials science (Li et al., 2014).

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-23(20,11-12-4-2-1-3-5-12)16-10-14-17-15(18-22-14)13-6-8-21-9-7-13/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWDFYAOUGNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

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